2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid
Overview
Description
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid is a chemical compound with the molecular formula C10H10N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-1H-benzo[d]imidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or extraction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride
- 2-(6-Methyl-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
- 2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)acetic acid
Uniqueness
2-(6-Methyl-1H-benzo[d]imidazol-2-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-7-8(4-6)12-9(11-7)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWILNBDMLOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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